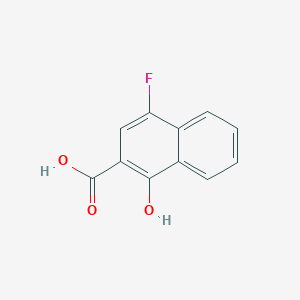

4-Fluoro-1-hydroxy-2-naphthoic acid

Description

4-Fluoro-1-hydroxy-2-naphthoic acid is a naphthalene derivative with a fluorine atom at the 4-position, a hydroxyl group at the 1-position, and a carboxylic acid group at the 2-position. Its molecular formula is C₁₁H₇FO₂, with a molecular weight of 190.17 g/mol . This compound belongs to the class of polycyclic aromatic carboxylic acids, which are often explored for their structural versatility in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H7FO3 |

|---|---|

Molecular Weight |

206.17 g/mol |

IUPAC Name |

4-fluoro-1-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H7FO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15) |

InChI Key |

APHBHEVOAHTHFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-fluoro-1-hydroxy-2-naphthoic acid with analogous naphthoic acid derivatives, focusing on substituents, molecular properties, and applications:

Key Research Findings and Structural Insights

Sulfamoyl Derivatives: Compounds like 3ab and 3ac () demonstrate that sulfamoyl groups at the 4-position enable selective enzyme inhibition. For example, the 4-cyanophenyl substituent in 3ab improves target specificity, while the 4-nitrophenyl group in 3ac may enhance electron-deficient character, affecting reactivity .

Thermal Stability :

- 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid exhibits a high melting point (300°C) and stability under acidic conditions, making it suitable for high-temperature synthetic applications .

Comparative Solubility :

- The 4-ethyl-1-naphthoic acid analog () lacks polar substituents, leading to lower aqueous solubility compared to hydroxylated or sulfonated derivatives. This highlights the role of functional groups in modulating physicochemical properties .

Q & A

Q. What computational tools predict the reactivity of 4-Fluoro-1-hydroxy-2-naphthoic acid in complex reactions?

- Methodological Answer :

- Molecular Modeling (Gaussian, ORCA) : Simulate transition states for substitution reactions.

- Docking Studies (AutoDock) : Predict binding affinities to biological targets.

- QSAR : Correlate substituent effects (e.g., Hammett constants) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.